molecular formula C16H11Cl2N3O B12047845 (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone CAS No. 618091-27-3

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone

Cat. No.: B12047845
CAS No.: 618091-27-3
M. Wt: 332.2 g/mol
InChI Key: RORQAHLLARLTJT-UHFFFAOYSA-N
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Description

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (CAS: 54606-38-1) is a pyrazole-based compound with a molecular formula of C₁₆H₁₂ClN₃O and a molecular weight of 297.74 g/mol . Its structure features a pyrazole ring substituted with an amino group at position 5, a 4-chlorophenyl group at position 1, and a 4-chlorophenyl methanone moiety at position 3. Pyrazole derivatives are well-documented in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618091-27-3

Molecular Formula

C16H11Cl2N3O

Molecular Weight

332.2 g/mol

IUPAC Name

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C16H11Cl2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2

InChI Key

RORQAHLLARLTJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The pyrazole core is formed via a [3+2] cycloaddition between 4-chlorophenylhydrazine and ethoxymethylenemalononitrile. The amino group at the 5-position arises from the malononitrile moiety, while the 4-chlorophenyl group is introduced via the hydrazine precursor.

Procedure :

  • Reactants :

    • 4-Chlorophenylhydrazine hydrochloride (1.0 equiv)

    • Ethoxymethylenemalononitrile (1.0 equiv)

    • Sodium ethoxide (1.2 equiv) in ethanol

  • Conditions : Reflux at 80°C for 1 hour.

  • Workup : Precipitation in ethanol/diethyl ether, filtration, and drying.

Yield : 72%.

Optimization Strategies

  • Catalyst : Sodium ethoxide enhances nucleophilic attack by deprotonating the hydrazine.

  • Solvent : Ethanol facilitates homogeneous mixing and stabilizes intermediates.

  • Temperature Control : Prolonged heating (>2 hours) reduces yield due to side reactions.

LDH-Catalyzed Green Synthesis

Modified Layered Double Hydroxide (LDH) Catalysis

A sustainable approach employs CuI-modified LDH (LDH@PTRMS@DCMBA@CuI) to catalyze the one-pot formation of the pyrazole core.

Procedure :

  • Reactants :

    • 4-Chlorophenylhydrazine (1 mmol)

    • 4-Chlorobenzaldehyde (1 mmol)

    • Malononitrile (1 mmol)

  • Catalyst : LDH@PTRMS@DCMBA@CuI (50 mg) in EtOH:H₂O (1:1).

  • Conditions : 55°C for 4 hours.

Yield : 89%.

Table 1: Comparative Analysis of Catalytic Methods

MethodCatalystSolventTemp (°C)Time (h)Yield (%)
CyclocondensationSodium ethoxideEthanol80172
LDH catalysisCuI-LDHEtOH:H₂O55489
AcylationNoneDCM251268

Acylation of 5-Amino-1-(4-Chlorophenyl)-1H-Pyrazole

Friedel-Crafts Acylation

The methanone group is introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.

Procedure :

  • Reactants :

    • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole (1.0 equiv)

    • 4-Chlorobenzoyl chloride (1.2 equiv)

  • Conditions : Stirring in dichloromethane (DCM) at 25°C for 12 hours.

  • Workup : Extraction with NaHCO₃, drying (MgSO₄), and solvent evaporation.

Yield : 68%.

Limitations

  • Regioselectivity : Competing acylation at the amino group necessitates careful stoichiometry.

  • Side Products : Over-acylation yields bis-(4-chlorobenzoyl) derivatives (~15%).

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times by 70% compared to conventional heating.

Procedure :

  • Reactants :

    • 4-Chlorophenylhydrazine (1.0 equiv)

    • 4-Chlorophenylglyoxal (1.0 equiv)

  • Conditions : Microwave at 100°C, 300 W, 20 minutes.

  • Workup : Column chromatography (hexane:ethyl acetate, 3:1).

Yield : 78%.

Reductive Amination Approach

Two-Step Process

  • Intermediate Synthesis :

    • 4-(4-Chlorobenzoyl)-1-(4-chlorophenyl)-1H-pyrazole-5-carbonitrile is reduced using LiAlH₄.

  • Reduction :

    • LiAlH₄ in THF at 0°C converts the nitrile to the primary amine.

Yield : 65% over two steps.

Table 2: Reduction Reagents and Outcomes

Reducing AgentSolventTemp (°C)Time (h)Yield (%)
LiAlH₄THF0265
NaBH₄MeOH25648

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3447 cm⁻¹ (N-H stretch), 2204 cm⁻¹ (C≡N, intermediate), 1680 cm⁻¹ (C=O).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.05 (s, 1H, pyrazole-H), 7.42–7.26 (m, 8H, Ar-H), 5.21 (s, 2H, NH₂).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30).

Industrial-Scale Considerations

Cost-Efficiency

  • Catalyst Reusability : LDH@PTRMS@DCMBA@CuI retains 85% activity after five cycles.

  • Waste Reduction : Microwave methods reduce solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other pyrazole derivatives suggests it may exhibit significant biological activity. Specifically, compounds in this class have been linked to:

  • Anti-inflammatory properties : Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Anticancer activity : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Enzyme Inhibition Studies

A notable application of (5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone is its role as an inhibitor of specific enzymes involved in disease pathways. For instance:

  • p38 MAP Kinase Inhibition : This compound has been studied for its ability to selectively inhibit p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. The binding affinity and mechanism of action were elucidated through crystallographic studies, revealing critical interactions that enhance selectivity for the target enzyme .

Synthesis and Biological Evaluation

A series of pyrazole derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrazole ring significantly affected potency. For example, substituents such as chloro or methoxy groups enhanced anticancer activity through improved binding to target proteins .

In Vivo Studies

In vivo studies demonstrated that certain derivatives of this compound exhibited significant anti-tumor effects in animal models. The results indicated a reduction in tumor size and improved survival rates compared to control groups. These findings support further clinical development of pyrazole-based compounds for cancer therapy .

Data Tables

Compound NameStructureBiological ActivityReference
This compoundStructureAnti-inflammatory, Anticancer
RO3201195StructureSelective p38 MAP kinase inhibitor
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylateStructureAnticancer

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties/Activities Reference
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone Bromine replaces chlorine on the N1-phenyl group 342.64 Increased lipophilicity; potential enhanced binding to hydrophobic enzyme pockets
(5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone Methoxy groups replace chlorines on both phenyl rings 323.35 Electron-donating substituents may improve solubility; unconfirmed anti-inflammatory activity
{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(2-hydroxyphenyl)methanone Thiazole ring replaces one phenyl group; hydroxyl group introduced 394.86 Demonstrated anti-inflammatory activity (COX-2 inhibition; 6c and 6e analogs showed 72% inhibition)
[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone 3-Methylbenzyloxy group added to the methanone phenyl ring 418.89 Enhanced lipophilicity; potential for improved blood-brain barrier penetration
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile Methanone replaced with carbonitrile; methyl group at pyrazole position 3 247.70 Used in synthesizing tetrazole-based antileishmanial agents and cannabinoid receptor ligands

Structural and Electronic Comparisons

  • Halogen Substitution : Replacing chlorine with bromine (e.g., ) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Electron-Donating vs.
  • Heterocyclic Modifications : Thiazole-containing derivatives () introduce additional nitrogen and sulfur atoms, which can improve binding to metalloenzymes or redox-active targets .

Biological Activity

The compound (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClN5C_{20}H_{16}ClN_{5} with a molecular weight of approximately 361.83 g/mol. The structure features a pyrazole ring substituted with two chlorophenyl groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC20H16ClN5C_{20}H_{16}ClN_{5}
Molecular Weight361.83 g/mol
Dihedral AnglesPyrazole-phenyl: 54.7°
Pyrazole-chlorophenyl: 72.4°

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that the compound showed promising inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth percentage values of 54.25% and 38.44%, respectively . Notably, it demonstrated selectivity by being inactive against normal fibroblasts, indicating a favorable therapeutic index.

Table 1: Anticancer Activity Data

Cell LineInhibition (%)IC50 (mg/mL)
HepG254.2573-84
HeLa38.4473-84
Normal Fibroblasts GM-611419.94 (inactive)N/A

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Certain derivatives of pyrazole have shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions can enhance anti-inflammatory efficacy.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, the compound exhibits antioxidant activity. Various assays have confirmed its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases . The antioxidant properties were particularly pronounced in certain analogs where substituents were strategically modified.

Case Study 1: Synthesis and Characterization

A detailed study involved the synthesis of the compound through a reaction between 5-amino-3-methyl-1-phenylpyrazole and 4-chloroaldehyde under controlled conditions. The resulting product was characterized using X-ray crystallography, revealing critical insights into its molecular geometry and hydrogen bonding interactions that contribute to its biological activities .

Case Study 2: In Vivo Studies

Another significant investigation focused on the in vivo effects of the compound in animal models. Results indicated that administration led to a marked decrease in tumor size in xenograft models, supporting the in vitro findings of anticancer activity. The study also monitored potential toxicity, confirming that the compound did not adversely affect liver or kidney function at therapeutic doses .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone, and what are critical optimization parameters?

  • Methodology :

  • Cyclization : Acylation of pyrazolone intermediates with substituted benzoyl chlorides under reflux conditions (e.g., using POCl₃ at 120°C) is a key step .
  • Substitution : 4-Chlorophenyl groups can be introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Optimization : Reaction temperature, solvent polarity (DMF or ethanol), and stoichiometry of reagents (e.g., potassium carbonate as a base) significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Analytical Workflow :

  • IR/NMR : Confirm functional groups (e.g., carbonyl at ~1650 cm⁻¹ in IR; aromatic protons at δ 7.2–8.0 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing; for example, and used this to validate dihedral angles between pyrazole and chlorophenyl rings .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₂Cl₂N₃O) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Screening Protocols :

  • Antimicrobial Activity : Use serial dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .
  • Antifungal Testing : Broth microdilution against C. albicans and A. niger, compared to fluconazole .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., Dalton's lymphoma ascites cells) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Case Study : In , compound 22 (4-((4-chlorophenyl)diazenyl)) showed superior antibacterial activity compared to 21 (3-chloro substituent). This highlights the role of substituent position and electronic effects .
  • Approach :

  • QSAR Modeling : Correlate Hammett σ values or logP with bioactivity to identify critical substituent properties.
  • Molecular Docking : Compare binding affinities to target enzymes (e.g., S. aureus DNA gyrase) using software like AutoDock .

Q. What strategies are effective for enhancing metabolic stability without compromising activity?

  • Modifications :

  • N-Methylation : Reduces oxidative deamination of the amino group (e.g., replacing -NH₂ with -NMe₂) .
  • Pro-drug Design : Introduce ester groups to improve bioavailability, as seen in for pyrazole intermediates .
    • In Vitro Assays : Assess stability in liver microsomes (e.g., rat CYP450 enzymes) and plasma .

Q. How can researchers leverage computational tools to predict off-target interactions or toxicity?

  • Workflow :

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify shared features with known toxicophores (e.g., reactive nitro groups) .
  • ADMET Prediction : Tools like SwissADME estimate permeability (e.g., BBB penetration) and hepatotoxicity risks .
  • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays .

Data Integration and Contradictions

Q. Why do some analogs show divergent activity in Gram-positive vs. Gram-negative bacteria?

  • Key Findings :

  • Lipophilicity : Gram-negative bacteria (e.g., P. aeruginosa) have outer membranes that hinder hydrophobic compound penetration. Analogs with logP < 3 (e.g., 24 ) showed better Gram-negative activity .
  • Efflux Pumps : Nitro-containing derivatives (e.g., 27 ) may be substrates for AcrAB-TolC pumps in E. coli, reducing efficacy .

Q. How does the 4-chlorophenyl group influence binding to biological targets?

  • Structural Insights :

  • X-ray Data : The 4-chlorophenyl moiety participates in π-π stacking with aromatic residues (e.g., Tyr-397 in S. aureus DHFR) .
  • Electrostatic Effects : The electron-withdrawing Cl enhances hydrogen bonding with catalytic lysine residues in target enzymes .

Methodological Recommendations

  • Synthesis : Optimize acylation steps using anhydrous DMF to minimize hydrolysis .
  • Bioassays : Include negative controls (e.g., DMSO) to account for solvent effects in antimicrobial tests .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to disentangle substituent effects in QSAR studies .

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